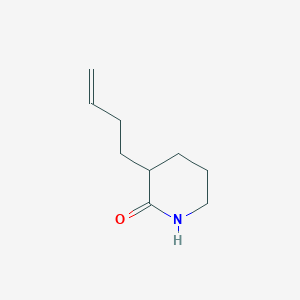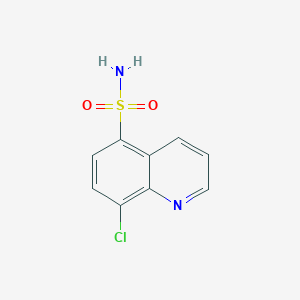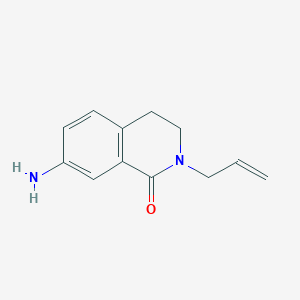
2-Allyl-7-amino-3,4-dihydroisoquinolin-1(2h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Allyl-7-amino-3,4-dihydroisoquinolin-1(2h)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features an allyl group, an amino group, and a dihydroisoquinolinone core, making it a molecule of interest in various chemical and pharmaceutical research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-7-amino-3,4-dihydroisoquinolin-1(2h)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions:
Starting Materials: The synthesis typically begins with an appropriate isoquinoline derivative.
Cyclization Reaction: The precursor undergoes cyclization in the presence of a suitable catalyst, such as palladium or platinum, under controlled temperature and pressure conditions.
Functional Group Introduction: The allyl and amino groups are introduced through subsequent reactions, such as alkylation and amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Allyl-7-amino-3,4-dihydroisoquinolin-1(2h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different dihydroisoquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoquinolines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted isoquinolines.
Applications De Recherche Scientifique
2-Allyl-7-amino-3,4-dihydroisoquinolin-1(2h)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Allyl-7-amino-3,4-dihydroisoquinolin-1(2h)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Allyl-7-amino-3,4-dihydroisoquinolin-1(2h)-one: Unique due to its specific functional groups and structure.
7-Amino-3,4-dihydroisoquinolin-1(2h)-one: Lacks the allyl group, leading to different chemical properties.
2-Allyl-3,4-dihydroisoquinolin-1(2h)-one: Lacks the amino group, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the presence of both allyl and amino groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C12H14N2O |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
7-amino-2-prop-2-enyl-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C12H14N2O/c1-2-6-14-7-5-9-3-4-10(13)8-11(9)12(14)15/h2-4,8H,1,5-7,13H2 |
Clé InChI |
WXPKZFHGDCEENI-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1CCC2=C(C1=O)C=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanaminetrihydrochloride](/img/structure/B13551327.png)
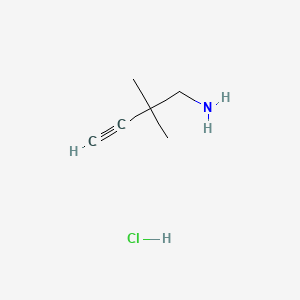
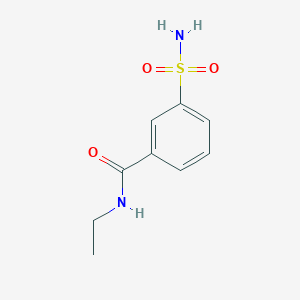
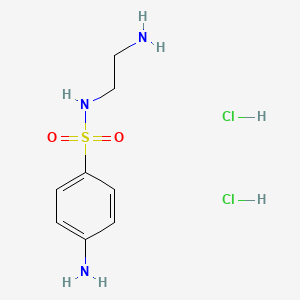
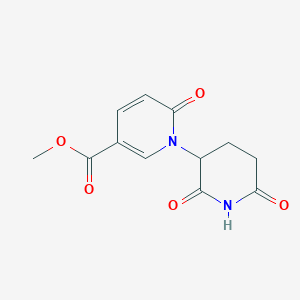
![1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13551351.png)
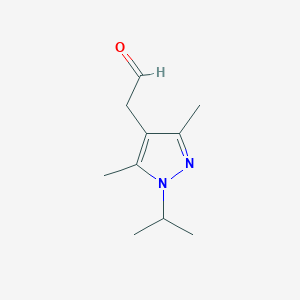
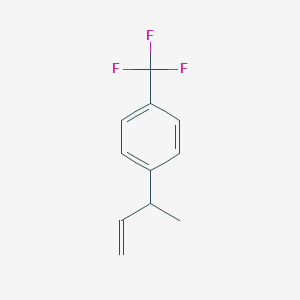

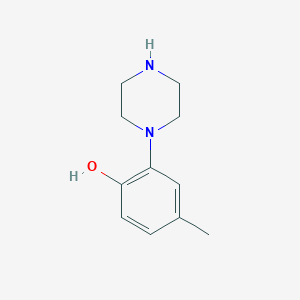
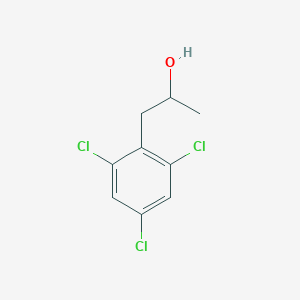
![7-amino-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B13551384.png)
